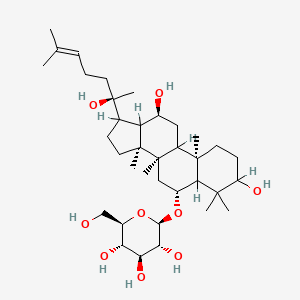

(20R)-Ginsenoside Rh1

説明

This compound is a natural product found in Gynostemma yixingense, Panax notoginseng, and Panax ginseng with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(20R)-Ginsenoside Rh1: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rh1 is a protopanaxatriol (PPT) type ginsenoside, a class of steroid glycosides found in the medicinal plant Panax ginseng Meyer. As a minor ginsenoside, its presence in raw ginseng is typically low; however, it is often found in higher concentrations in processed ginseng, such as red ginseng, due to the deglycosylation of more abundant ginsenosides during heating.[1] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into its biological mechanisms.

Natural Sources and Distribution

This compound is primarily isolated from the genus Panax, with Panax ginseng (Korean ginseng) being the most well-documented source.[4] The concentration of this ginsenoside varies significantly depending on the part of the plant used, its age, cultivation method, and processing.

Distribution in Panax ginseng

Quantitative analyses have revealed that the leaves of Panax ginseng contain a significantly higher concentration of ginsenoside Rh1 compared to the roots. Other parts of the plant, such as the stems and berries, also contain this compound.

Table 1: Quantitative Distribution of Ginsenoside Rh1 in Different Parts of Panax ginseng

| Plant Part | Ginsenoside Rh1 Content (mg/100g dry weight) | Reference |

| Main Root | Not Detected - 58.72 | [5][6] |

| Root Hair | Higher than main root | [5] |

| Leaf | 1,429.33 | [5] |

| Stem and Leaf | Highest amounts of Rh1 compared to root and berry | [7] |

| Flower | Detected | [8] |

Note: The exact quantities can vary based on the specific cultivar, age, and growing conditions of the plant.

Processed Ginseng as a Source

The process of steaming and heat-treating fresh ginseng to produce red ginseng and black ginseng leads to the transformation of major ginsenosides into minor, more bioavailable ones like Rh1.[1] For instance, steaming Vietnamese ginseng has been shown to remarkably increase the yield of ginsenoside Rh1 to 0.5%.[9]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification.

Extraction

The initial step involves the extraction of crude saponins from the plant material. Several methods can be employed, each with its own advantages in terms of efficiency, solvent consumption, and time.

-

Conventional Methods:

-

Soxhlet Extraction: A classic method involving continuous extraction with a solvent like ethanol or methanol at elevated temperatures (80-90°C) for an extended period (20-24 hours).[10]

-

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[10][11]

-

-

Modern Methods:

-

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume.[12]

-

Deep Eutectic Solvents (DES): A greener alternative to traditional organic solvents, DES can offer higher extraction yields under optimized conditions.[13]

-

Table 2: Comparison of Extraction Methods for Ginsenosides

| Extraction Method | Typical Solvents | Key Advantages | Key Disadvantages |

| Soxhlet Extraction | Ethanol, Methanol | Well-established, thorough extraction | Time-consuming, large solvent volume |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol, Methanol, Water | Faster, reduced solvent consumption | Potential for degradation of thermolabile compounds |

| Accelerated Solvent Extraction (ASE) | Ethanol, Water | Fast, low solvent consumption, automated | Requires specialized equipment |

| Deep Eutectic Solvents (DES) | Choline chloride-based solvents | Green, high efficiency | Can be viscous, recovery of solute may be challenging |

Fractionation and Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound.

-

Silica Gel Column Chromatography: A widely used method for the initial separation of ginsenosides based on their polarity. A step-by-step protocol is provided in the "Experimental Protocols" section.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for the fine purification of ginsenosides. C18 columns are commonly used with a mobile phase gradient of water and acetonitrile.

-

High-Performance Centrifugal Partition Chromatography (HPCPC): A liquid-liquid chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption of the sample.[14]

Experimental Protocols

Protocol 1: General Extraction of Total Ginsenosides

-

Sample Preparation: Air-dry the plant material (Panax ginseng leaves or roots) and grind into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered material in 70% methanol or ethanol at room temperature with occasional stirring for 24-48 hours. Repeat the process three times.

-

Ultrasonic-Assisted Extraction: Suspend the powdered material in 70% methanol or ethanol and sonicate for 30-60 minutes at a controlled temperature. Repeat the extraction.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Isolation by Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol). A common gradient is chloroform-methanol-water.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions containing the target compound, this compound, and proceed with further purification or analysis.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm) is typically used.[15]

-

Mobile Phase: A gradient elution system of water (A) and acetonitrile (B) is common. The gradient program should be optimized for the specific separation.

-

Flow Rate: A typical flow rate is 1 mL/min.[15]

-

Detection: UV detection at 203 nm is standard for ginsenosides.[15]

-

Sample Preparation: Dissolve the partially purified fraction containing Rh1 in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Purification: Collect the peak corresponding to this compound. The purity can be confirmed by analytical HPLC and structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Biotransformation: An Alternative Source

Biotransformation presents a promising alternative for the production of this compound from more abundant ginsenosides. This can be achieved through microbial fermentation or enzymatic conversion. For example, ginsenoside Rg1 can be converted to 20(S/R)-Rh1.[16] This approach can lead to higher yields and a more sustainable supply of the compound.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes.

Akt/FOXO1 Signaling Pathway

This compound has been demonstrated to alleviate type 2 diabetes mellitus (T2DM)-induced liver injury by inhibiting the Akt/FOXO1 signaling pathway.[4][17]

References

- 1. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rh1: A Systematic Review of Its Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Ginsenoside Rh1: A Systematic Review of Its Pharmacological Properties | Semantic Scholar [semanticscholar.org]

- 4. 20(<i>S</i>)-ginsenoside Rh1 alleviates T2DM induced liver injury <i>via</i> the Akt/FOXO1 pathway [cjnmcpu.com]

- 5. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chemical and bioactive comparison of flowers of Panax ginseng Meyer, Panax quinquefolius L., and Panax notoginseng Burk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of ginsenoside compound-K by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly regioselective biotransformation of ginsenoside Rg1 to 25-OH derivatives of 20(S/R)-Rh1 by Cordyceps Sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cjnmcpu.com [cjnmcpu.com]

The Biological Activity of (20R)-Ginsenoside Rh1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rh1, a protopanaxatriol-type saponin isolated from Panax ginseng, has emerged as a compound of significant interest in pharmacological research. As a metabolite of ginsenoside Rg1, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Anticancer Activity

This compound has demonstrated notable anticancer effects in various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.

Quantitative Data on Anticancer Effects

| Cell Line | Assay | Concentration | Effect | Reference |

| Breast Cancer | ||||

| MCF-7 | MTT Assay | 25 µM | Increased apoptosis | [3] |

| MCF-7 | Western Blot | 5, 25 µM | Increased cleaved PARP and cleaved caspase-3 | [3] |

| MDA-MB-231 | Wound Healing | 50 µM | Inhibition of cell migration | [4] |

| MDA-MB-231 | Transwell Assay | 50 µM | Inhibition of cell invasion | [4] |

| Colorectal Cancer | ||||

| SW620 | CCK-8 Assay | 100 µM | Inhibition of cell proliferation | [5] |

| SW620 | Transwell Assay | 100 µM | Inhibition of cell invasion | [5] |

| CT26 (in vivo) | Xenograft Model | 10, 20 mg/kg | Reduced tumor volume and weight | [6][7] |

| Lung Cancer | ||||

| A549 | MTT Assay | 100 µg/mL | ~40% inhibition of cell proliferation | [8] |

| A549 | DCFH-DA Assay | 100 µg/mL | Increased intracellular ROS generation | [9] |

| NCI-H460 | CCK-8 Assay | 200 µg/mL | 32.78% ± 0.74% inhibition rate | [10] |

| HeLa (Cervical Cancer) | MTT Assay | 40 µM | ~25% inhibition of cell viability | [11] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

-

PI3K/Akt Pathway: In breast cancer cells, this compound induces apoptosis and autophagy by inhibiting the PI3K/Akt signaling pathway, an effect mediated by the generation of reactive oxygen species (ROS).[3]

-

MAPK Pathway: In colorectal cancer cells, this compound inhibits cell migration and invasion by inactivating the MAPK signaling pathway, leading to decreased expression of matrix metalloproteinases (MMPs) such as MMP1 and MMP3, and increased expression of tissue inhibitor of metalloproteinases 3 (TIMP3).[5][12] Specifically, it reduces the phosphorylation of p38, ERK1/2, and JNK.[5]

-

STAT3/NF-κB Pathway: In triple-negative breast cancer cells, this compound inhibits migration and invasion by suppressing the STAT3 and NF-κB signaling pathways. This is associated with the generation of mitochondrial ROS, leading to the downregulation of metastatic factors like MMP2, MMP9, and VEGF-A.[4]

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µg/mL) and incubate for 24 or 48 hours.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

| Model | Treatment | Biomarker | Effect | Reference |

| LPS-stimulated RAW264.7 cells | This compound | TNF-α, IL-1β, IL-6 | Significant decrease in expression | [14] |

| LPS-treated mice | This compound (20 mg/kg) | TNF-α, IL-1β (plasma) | Significant decrease in levels | [15] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB pathway. It has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[16]

Experimental Protocols

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[17]

-

Treatment: Treat the transfected cells with this compound for a specified time, followed by stimulation with an inflammatory agent like LPS or TNF-α.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage and improving cognitive function in animal models of neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

| Animal Model | Treatment | Biomarker | Effect | Reference |

| Scopolamine-induced memory impairment in mice | Rh1 (20 µmol/kg) | AChE activity (hippocampus) | Significant decrease | [7] |

| Scopolamine-induced memory impairment in mice | Rh1 (40 µmol/kg) | ChAT activity (hippocampus) | Significant increase | [7] |

| Scopolamine-induced memory impairment in mice | Rh1 (40 µmol/kg) | Acetylcholine level (hippocampus) | Significant increase | [7] |

| Scopolamine-induced memory impairment in mice | Rh1 (40 µmol/kg) | SOD activity (hippocampus) | Significant increase | [17] |

| Scopolamine-induced memory impairment in mice | Rh1 (40 µmol/kg) | MDA level (hippocampus) | Significant decrease | [17] |

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of this compound are associated with its ability to activate pro-survival signaling pathways and combat oxidative stress. In a model of Alzheimer's disease, it was shown to attenuate β-amyloid-induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway.[14][18]

Experimental Protocols

-

Animal Model: Use male ICR mice.

-

Drug Administration: Administer this compound (e.g., 20 and 40 µmol/kg, i.p.) for a period of 28 days.[3]

-

Induction of Amnesia: Induce memory impairment by injecting scopolamine (0.75 mg/kg, i.p.) for the last 10 days of the treatment period.[3]

-

Behavioral Tests: Conduct behavioral tests such as the Morris water maze and passive avoidance test to assess cognitive function.

-

Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect hippocampal tissue for the measurement of acetylcholinesterase (AChE) activity, choline acetyltransferase (ChAT) activity, acetylcholine (ACh) levels, superoxide dismutase (SOD) activity, and malondialdehyde (MDA) levels.[7]

Conclusion

This compound is a promising bioactive compound with a diverse range of pharmacological activities. Its anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of multiple key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. The quantitative data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases. Future studies should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

- 1. bio-rad.com [bio-rad.com]

- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling [mdpi.com]

- 4. Ginsenosides Enhanced Apoptosis of Serum-Free Starved A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh1 inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh1 inhibits tumor growth in mice with colorectal cancer and depressive symptoms via modulation of the gut microbiota and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. phcog.com [phcog.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ginsenoside Rh1 inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

(20R)-Ginsenoside Rh1: A Deep Dive into its Mechanisms of Action

(20R)-Ginsenoside Rh1 , a significant bioactive metabolite derived from Panax ginseng, has garnered considerable attention within the scientific community for its diverse pharmacological activities. This technical guide synthesizes the current understanding of its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. The information is presented through detailed experimental data, in-depth protocols, and visual representations of key signaling pathways.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties through the modulation of key signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB).

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Ginsenoside Rh1 | Inhibition of NF-κB activation; Reduced expression of TNF-α and IL-1β. | [1] |

| TNBS-induced colitis in mice | Oral administration of Ginsenoside Rh1 | Inhibition of colon shortening and myeloperoxidase activity; Reduced expression of IL-1β, IL-17, and TNF-α; Restoration of Th17/Treg imbalance. | [1] |

| IgE-induced passive cutaneous anaphylaxis (PCA) in mice | Ginsenoside Rh1 (25 mg/kg) | 87% inhibition of the PCA reaction, more potent than disodium cromoglycate (31% inhibition at 25 mg/kg). | [2] |

| RAW 264.7 cells | Ginsenoside Rh1 | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. | [2] |

| Collagen-induced arthritis (CIA) mice model | Ginsenoside Rh1 combined with Dexamethasone (DEX) | Potentiated DEX's anti-inflammatory effects by improving glucocorticoid receptor (GR) transrepression on NF-κB. | [3] |

Experimental Protocols

In vitro Anti-inflammatory Assay in Macrophages:

-

Cell Line: RAW 264.7 macrophages.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Analysis:

-

NF-κB Activation: Nuclear extracts are prepared, and NF-κB p65 levels are determined by Western blotting or an electrophoretic mobility shift assay (EMSA).

-

Cytokine Expression: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Protein Expression: Whole-cell lysates are analyzed by Western blotting for the expression of iNOS and COX-2.[2]

-

In vivo Model of Colitis:

-

Animal Model: Male BALB/c mice.

-

Induction of Colitis: Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Treatment: Mice are orally administered with this compound daily for a defined period.

-

Assessment:

-

Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.

-

Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as an indicator of neutrophil infiltration.

-

Cytokine Measurement: Colonic tissue homogenates are used to measure the levels of inflammatory cytokines by ELISA or RT-PCR.[1]

-

Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties, primarily through the modulation of cholinergic activity, reduction of oxidative stress, and activation of pro-survival signaling pathways.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| Scopolamine-induced cognitive dysfunction in mice | Rh1 (20 and 40 µmol/kg, i.p.) for 28 days | Improved performance in object location recognition, novel object recognition, Morris water maze, and passive avoidance tests. | [4][5] |

| Hippocampus of scopolamine-treated mice | Rh1 (40 µmol/kg) | Decreased acetylcholinesterase (AChE) activity; Increased choline acetyltransferase (ChAT) activity and acetylcholine (ACh) level; Increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) level. | [4][5] |

| Hippocampus of scopolamine-treated mice | Rh1 | Upregulated expression of CREB, Egr-1, c-Fos, and c-Jun. | [4] |

| Amyloid-β oligomer-treated SH-SY5Y cells | Ginsenoside Rh1 | Attenuated Aβ-induced oxidative stress and cell death; Activated the PI3K/Akt/GSK-3β pathway. | [6] |

| Rat primary astrocytes | Rh1 | Inhibited hydrogen peroxide-induced ROS generation and cell death; Increased expression of phase II antioxidant enzymes (HO-1, NQO1, SOD-2, Catalase) via Nrf2/ARE signaling. | [7] |

Experimental Protocols

Scopolamine-Induced Amnesia Model:

-

Animal Model: Male ICR mice.

-

Treatment: Mice are administered this compound (e.g., 20 and 40 µmol/kg, intraperitoneally) for a period of 28 days. Memory deficit is induced by intraperitoneal injection of scopolamine (0.75 mg/kg) for the last 10 days of treatment.[5]

-

Behavioral Tests:

-

Morris Water Maze (MWM): To assess spatial learning and memory.

-

Passive Avoidance Test: To evaluate fear-motivated memory.

-

Novel Object Recognition (NOR) Test: To assess recognition memory.[5]

-

-

Biochemical Analysis: Hippocampal tissues are collected for the measurement of AChE and ChAT activity, ACh levels, and markers of oxidative stress (SOD activity and MDA levels).[4][5]

-

Western Blot Analysis: Hippocampal protein extracts are used to determine the expression levels of CREB, Egr-1, c-Fos, and c-Jun.[4]

In vitro Neuroprotection Assay:

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary astrocytes.

-

Treatment: Cells are pre-treated with this compound for a specified time and then exposed to a neurotoxic agent such as amyloid-β oligomers or hydrogen peroxide.[6][7]

-

Analysis:

Signaling Pathways

Caption: this compound activates pro-survival and antioxidant pathways.

Metabolic Regulation

This compound has shown promise in ameliorating metabolic disorders, particularly type 2 diabetes mellitus (T2DM), by improving glucose and lipid metabolism and reducing liver injury.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| T2DM C57BL/6 mice (HFD + STZ) | G-Rh1 (5 and 10 mg/kg) | Maintained fasting blood glucose (FBG) and insulin levels; Ameliorated increased levels of TG, TC, and LDL-C. | [8][9][10] |

| Liver of T2DM mice | G-Rh1 | Suppressed the secretion of G6Pase and PEPCK; Suppressed inflammatory factors including NF-κB and NLRP3; Inhibited the activation of the Akt/FoxO1 signaling pathway. | [8][9] |

Experimental Protocols

Type 2 Diabetes Mellitus (T2DM) Animal Model:

-

Animal Model: C57BL/6 mice.

-

Induction of T2DM: Mice are fed a high-fat diet (HFD) for a specified period, followed by an intraperitoneal injection of streptozotocin (STZ).[10]

-

Treatment: Diabetic mice are administered with this compound (e.g., 5 and 10 mg/kg) daily.[10]

-

Assessment:

-

Metabolic Parameters: Fasting blood glucose, insulin levels, and serum lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C) are measured.

-

Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are determined.

-

Histopathology: Liver tissues are stained with H&E to observe morphological changes.

-

Western Blotting: Liver protein extracts are analyzed for the expression and phosphorylation of key proteins in the Akt/FOXO1 pathway.[8][9]

-

Signaling Pathway

Caption: this compound modulates the Akt/FOXO1 pathway in T2DM.

Anticancer Effects

This compound exerts anticancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis in various cancer cell lines.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| A549 lung cancer cells | G-Rh1 (100 µg/mL) | Approximately 40% inhibition of cell proliferation. | [11] |

| A549 lung cancer cells | G-Rh1 | Elevated reactive oxygen species (ROS) generation; Upregulated p53, Bax, Caspase 3, and Caspase 9; Downregulated Bcl-2; Suppressed mRNA expression of RhoA, ROCK1, MMP1, and MMP9. | [11] |

| MCF-7 breast cancer cells | Ginsenoside Rh1 | Induced apoptosis and autophagic cell death through ROS-mediated Akt signaling. | [12] |

| Colorectal cancer (CRC) xenograft mouse model with chronic restraint stress | Rh1 | Inhibited tumor growth and ameliorated depressive-like behaviors; Modulated gut microbiota. | [13] |

Experimental Protocols

In vitro Anticancer Assay:

-

Cell Lines: A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

-

Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48 hours).

-

Analysis:

-

Cell Viability: Determined by the MTT assay.[11]

-

Apoptosis: Assessed by flow cytometry using Annexin V/PI staining and by measuring the expression of apoptosis-related proteins (Bax, Bcl-2, caspases) via Western blotting.[11]

-

ROS Generation: Measured using fluorescent probes like DCFH-DA.[11]

-

Gene Expression: mRNA levels of genes involved in metastasis (e.g., MMPs) are quantified by RT-qPCR.[11]

-

Signaling Pathway

Caption: this compound induces apoptosis and inhibits metastasis in cancer cells.

References

- 1. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Ginsenoside Rh1 potentiates dexamethasone's anti-inflammatory effects for chronic inflammatory disease by reversing dexamethasone-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. jneuropsychiatry.org [jneuropsychiatry.org]

- 6. Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells [mdpi.com]

- 7. Protopanaxatriol Ginsenoside Rh1 Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20(S)-ginsenoside Rh1 alleviates T2DM induced liver injury via the Akt/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cjnmcpu.com [cjnmcpu.com]

- 10. 20(<i>S</i>)-ginsenoside Rh1 alleviates T2DM induced liver injury <i>via</i> the Akt/FOXO1 pathway [cjnmcpu.com]

- 11. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rh1 inhibits tumor growth in mice with colorectal cancer and depressive symptoms via modulation of the gut microbiota and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

(20R)-Ginsenoside Rh1: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rh1, a protopanaxatriol-type saponin primarily found in processed ginseng, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from anti-inflammatory and anti-cancer to neuroprotective effects, underscore its potential as a therapeutic agent. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, which have been investigated in various in vitro and in vivo models. The primary areas of its therapeutic potential include anti-inflammatory, anti-cancer, and neuroprotective actions.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated potent anti-inflammatory and anti-allergic properties by modulating key signaling pathways and inflammatory mediators.

Quantitative Data: Anti-inflammatory and Anti-allergic Activity of this compound

| Activity | Model | Parameter Measured | Effective Concentration/Dose | Inhibition/Effect | Reference |

| Anti-allergic | IgE-mediated passive cutaneous anaphylaxis (PCA) in mice | PCA reaction | 25 mg/kg (oral) | 87% inhibition | [1] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | IC50 not specified, but effective | Inhibition of NO production | [2] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | iNOS and COX-2 protein expression | Not specified | Inhibition of expression | [1] |

| Anti-inflammatory | LPS-stimulated microglia | Pro-inflammatory cytokine expression | Not specified | Inhibition | |

| Anti-inflammatory | LPS-stimulated macrophages | NF-κB activation | Not specified | Inhibition | [1] |

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Model in Mice

This protocol is used to evaluate the in vivo anti-allergic activity of this compound.

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.[3][4]

-

Compound Administration: After a sensitization period (typically 24 hours), this compound is administered orally.[4]

-

Antigen Challenge: One hour after compound administration, the mice are intravenously challenged with DNP conjugated to human serum albumin (DNP-HSA) along with Evans blue dye.[3][4]

-

Evaluation: The degree of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue, which is indicative of increased vascular permeability.[3][5] Ear thickness can also be measured as an indicator of swelling.[3]

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.[6][7]

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.[6][7]

-

Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6][7] The absorbance is read at a specific wavelength (e.g., 540 nm).[7]

-

Cell Viability: A concurrent cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[6]

Signaling Pathway Diagrams

Anti-cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Quantitative Data: Anti-cancer Activity of this compound

| Cancer Cell Line | Assay | Parameter | Effective Concentration | Effect | Reference |

| A549 (Lung Cancer) | MTT Assay | Cell Viability | 100 µg/mL | ~40% inhibition of proliferation | [8] |

| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | 100 µM | ~25% decrease in cell viability | [8] |

| MDA-MB-231 (Breast Cancer) | Not specified | Cell Toxicity | < 50% at 50 µM | Induces apoptosis | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers (Cleaved Caspase-3 and Bax/Bcl-2 Ratio)

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of apoptosis induced by this compound.

-

Protein Extraction: Cancer cells are treated with this compound. After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin).[10][11][12][13][14]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the apoptotic proteins.[10][11][12][13][14]

Signaling Pathway Diagrams

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from various insults and in improving cognitive function, suggesting its potential in the management of neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects of this compound

| Model | Parameter Measured | Concentration/Dose | Effect | Reference |

| Scopolamine-induced cognitive dysfunction in mice | Morris Water Maze, Passive Avoidance Task | Improved cognitive performance | 20 and 40 µmol/kg (i.p.) | Significant improvement |

| 6-OHDA-induced toxicity in SH-SY5Y cells | Cell Viability (LDH assay) | 10 µM and 20 µM | Attenuation of toxicity | [15] |

| Amyloid-β induced toxicity in SH-SY5Y cells | Cell Viability | 6.25, 12.5, 25, 50, and 100 μM | Inhibition of neuronal cell death | [16] |

Experimental Protocols

Morris Water Maze (MWM) Test in Mice

The MWM is a widely used behavioral task to assess spatial learning and memory, which are often impaired in neurodegenerative conditions.[17][18][19][20][21]

-

Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the water surface in one of the quadrants.[17][19][21]

-

Acquisition Phase: Mice are subjected to a series of trials over several days, during which they must learn to locate the hidden platform using distal visual cues in the room. The starting position is varied for each trial.[17][21]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[17][19]

-

Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are recorded and analyzed to assess cognitive function.[17]

Workflow Diagrams

References

- 1. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minor Ginsenoside Rg2 and Rh1 Attenuates LPS-Induced Acute Liver and Kidney Damages via Downregulating Activation of TLR4-STAT1 and Inflammatory Cytokine Production in Macrophages [mdpi.com]

- 3. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 4. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

- 5. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scantox.com [scantox.com]

- 18. cyagen.com [cyagen.com]

- 19. mmpc.org [mmpc.org]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

(20R)-Ginsenoside Rh1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(20R)-Ginsenoside Rh1 is a rare protopanaxatriol-type saponin and a stereoisomer of Ginsenoside Rh1. Primarily found in processed ginseng, such as red ginseng and steamed Vietnamese ginseng, it has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its quantitative pharmacological data, and a visual representation of its known signaling pathways.

Discovery and History

This compound is a dammarane-type triterpenoid saponin. While ginsenosides have been studied for decades, the specific isolation and characterization of the (20R) epimer of Ginsenoside Rh1 is a more recent development, largely owing to advancements in chromatographic and spectroscopic techniques.

Initially, Ginsenoside Rh1 was identified as a constituent of various Panax species. However, early studies often did not differentiate between the (20S) and (20R) stereoisomers at the C-20 position. The emergence of sophisticated separation methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), enabled the resolution of these epimers.

A significant breakthrough in the isolation of this compound came from the study of processed ginseng. For instance, research on steamed Vietnamese ginseng (Panax vietnamensis) demonstrated a remarkable increase in the yield of Ginsenoside Rh1, and for the first time, the successful separation of the 20(S) and 20(R) chiral molecules was reported.[1] This processing-induced conversion of more abundant ginsenosides into rarer ones like this compound has been a key area of investigation.

The definitive structural elucidation of this compound was accomplished through comprehensive spectroscopic analyses, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). These techniques have been crucial in confirming the stereochemistry at the C-20 position, distinguishing it from its more common (20S) counterpart.

Chemical Profile:

-

Molecular Formula: C₃₆H₆₂O₉

-

Molecular Weight: 638.87 g/mol

-

CAS Number: 80952-71-2

Quantitative Pharmacological Data

This compound has been demonstrated to possess a range of biological activities. The following tables summarize the available quantitative data on its efficacy.

Table 1: Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC₅₀ / Kᵢ Value | Reference |

| Rat Lens Aldose Reductase (RLAR) | In vitro | 4.28 ± 0.31 µM | |

| Human Recombinant Aldose Reductase (HRAR) | In vitro | Kᵢc: 11.08 µM, Kᵢu: 17.99 µM | |

| Thrombin-induced Fibrinogen to Fibrin Conversion | In vitro | Not specified | [2] |

| Platelet Aggregation (Collagen-induced) | Rat Platelets | Mild inhibition at 1 mM |

Table 2: Anti-inflammatory and Other Activities of Ginsenoside Rh1 (Epimer may not be specified)

| Activity | Model System | Effective Concentration/Dosage | Effect | Reference |

| Anti-allergic (Passive Cutaneous Anaphylaxis) | Mice | 25 mg/kg | 87% inhibition | [3][4] |

| Inhibition of Histamine Release | Rat Peritoneal Mast Cells | Potent inhibition | Not specified | [3][4] |

| Inhibition of iNOS and COX-2 Expression | RAW 264.7 cells | Not specified | Inhibition of expression | [3][4] |

| Inhibition of NF-κB Activation | RAW 264.7 cells | Not specified | Inhibition of activation | [3][4] |

Experimental Protocols

Isolation and Separation of this compound

The isolation of this compound typically involves the processing of raw ginseng material, followed by extraction and chromatographic separation.

Protocol: Isolation from Steamed Vietnamese Ginseng [1]

-

Steaming: The underground parts of Panax vietnamensis are steamed to induce the transformation of ginsenosides.

-

Extraction: The steamed ginseng is then extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel or other stationary phases to separate different fractions based on polarity.

-

Preparative HPLC: Fractions enriched with Ginsenoside Rh1 are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol. This step is critical for separating the (20R) and (20S) epimers.

-

Structure Elucidation: The purified compound is identified and its stereochemistry confirmed using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques like COSY, HMQC, and HMBC).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectral data are essential for the unambiguous identification of the 20(R) and 20(S) epimers. Key differences in the chemical shifts of carbons around the C-20 chiral center (e.g., C-17, C-20, C-21, C-22) allow for their distinction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the ginsenoside, further confirming its identity.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways influenced by Ginsenoside Rh1.

Anti-inflammatory Pathway via NF-κB Inhibition

Ginsenoside Rh1 has been shown to possess anti-inflammatory properties by inhibiting the activation of the transcription factor NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: NF-κB signaling pathway and its inhibition by this compound.

Hepatoprotective Effect via Akt/FOXO1 Pathway

In the context of T2DM-induced liver injury, Ginsenoside Rh1 has been shown to exert protective effects by inhibiting the Akt/FOXO1 signaling pathway, which is involved in gluconeogenesis.

Caption: Akt/FOXO1 signaling pathway in T2DM-induced liver injury and its modulation by this compound.

Experimental Workflow for Isolation and Characterization

The general workflow for isolating and identifying this compound is a multi-step process.

Caption: General experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a promising rare ginsenoside with a growing body of evidence supporting its potential therapeutic applications. Its discovery and characterization have been driven by advancements in analytical chemistry, particularly in the context of processed ginseng. The compound's ability to modulate key signaling pathways, such as NF-κB and Akt/FOXO1, underscores its potential in the development of novel therapeutics for inflammatory diseases, metabolic disorders, and potentially other conditions. Further research, including more extensive quantitative pharmacological profiling and in vivo efficacy studies, is warranted to fully elucidate its therapeutic value. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Δ20-Ginsenosides Rh4, (20E)-Rh3, Rg6, and Rk1: A General Approach To Access Dehydrated Ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh1 possesses antiallergic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

A Comprehensive Technical Guide to the In Vitro Effects of (20R)-Ginsenoside Rh1 on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh1, a protopanaxatriol-type saponin primarily found in processed ginseng, has garnered significant attention in biomedical research for its diverse pharmacological activities. The (20R) stereoisomer of Ginsenoside Rh1, in particular, has been the subject of numerous in vitro studies to elucidate its mechanisms of action across various cell lines. This document provides an in-depth technical overview of the cellular effects of (20R)-Ginsenoside Rh1, focusing on its anticancer, anti-inflammatory, and vasoprotective properties. It consolidates quantitative data, details common experimental protocols, and visualizes the key signaling pathways involved.

Anticancer Effects

This compound has demonstrated significant anticancer activity in a range of cancer cell lines, primarily by inhibiting cell proliferation, inducing apoptosis (programmed cell death), triggering autophagy, and arresting the cell cycle.

Cytotoxicity and Proliferation Inhibition

Ginsenoside Rh1 exerts cytotoxic and anti-proliferative effects in a dose-dependent and cell-type-specific manner. Studies have shown its efficacy against lung, breast, and colorectal cancer cells, while exhibiting minimal toxicity to non-cancerous cells.[1][2][3] For instance, at a concentration of 100 µg/mL, G-Rh1 significantly inhibited the proliferation of human lung adenocarcinoma (A549) cells by approximately 40%.[1] In human breast cancer cells (MCF-7 and HCC1428), Rh1 was also found to effectively inhibit growth.[3] Similarly, in SW620 colorectal cancer cells, concentrations of 50 µM and 100 µM significantly suppressed proliferation.[2][4] Conversely, Rh1 showed no cytotoxic effects on intestinal cell lines Int-407 and Caco-2.[5][6]

Induction of Apoptosis and Autophagy

A primary mechanism for the anticancer activity of Rh1 is the induction of apoptosis. In A549 lung cancer cells, this process is mediated through the upregulation of pro-apoptotic proteins such as p53, Bax, Caspase-3, and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[1] In breast cancer cells, Rh1 induces both apoptosis and autophagic cell death.[3][7] This is characterized by increased expression of autophagy-related proteins like LC3B and Atg12.[8]

Cell Cycle Arrest

Ginsenoside Rh1 has been shown to arrest the cell cycle, thereby halting the proliferation of cancer cells. In MCF-7 breast cancer cells, Rh1 treatment leads to cell cycle arrest, an effect that is linked to the generation of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/Akt signaling pathway.[3][9]

Inhibition of Migration and Invasion

The metastatic potential of cancer cells is a critical factor in cancer progression. This compound has been found to inhibit the migration and invasion of colorectal cancer cells.[2][4] This effect is associated with the suppression of matrix metalloproteinases (MMP1 and MMP3) and the increased expression of their inhibitor, TIMP3.[2][4]

Anti-inflammatory Effects

This compound possesses potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Rh1 has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[10][11] This inhibition is achieved by suppressing the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammation.[10][12]

Vasoprotective and Antioxidant Effects

Oxidative stress and endothelial dysfunction are key contributors to cardiovascular diseases like atherosclerosis. This compound demonstrates protective effects on the vascular system.

Protection of Endothelial Cells

In human vascular endothelial cells (VECs) treated with oxidized low-density lipoprotein (ox-LDL), a key driver of atherosclerosis, Ginsenoside Rh1 increased cell proliferation and reduced apoptosis.[13] It also mitigated oxidative stress by decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD).[13] This antioxidant effect is mediated by the activation of the Nrf2/HO-1 signaling pathway.[13]

Effects on Vascular Smooth Muscle Cells

Ginsenoside Rh1 also affects vascular smooth muscle cells (VSMCs), whose proliferation and migration contribute to the development of vascular lesions. It has been shown to suppress Angiotensin II-induced VSMC proliferation and migration.[14]

Data Presentation: Summary of Quantitative In Vitro Effects

| Cell Line | Assay | Treatment | Concentration | Effect | Reference |

| A549 (Human Lung Carcinoma) | MTT | G-Rh1 (24h) | 100 µg/mL | ~40% inhibition of cell proliferation | [1] |

| Cell Viability | Rh1 | 100 µM | ~30% decrease in cell viability | [1] | |

| HeLa (Human Cervical Cancer) | Cell Viability | Rh1 | 100 µM | ~25% decrease in cell viability | [1] |

| SW620 (Human Colorectal Adenocarcinoma) | CCK-8 | Rh1 (24/48h) | 0-100 µM | No significant cytotoxicity | [2][4] |

| CCK-8 | Rh1 | 50 µM & 100 µM | Significant inhibition of cell proliferation | [2] | |

| RAW 264.7 (Murine Macrophage) | MTT | G-Rh1 (24h) | 100 µg/mL | Low toxicity | [1] |

| MCF-7 (Human Breast Adenocarcinoma) | Immunofluorescence | Rh1 (24h) | 25 µM & 50 µM | Significant inhibition of Rb phosphorylation | [8] |

| Vascular Endothelial Cells (VECs) | MTT, Flow Cytometry | Rh1 + ox-LDL | Dose-dependent | Increased proliferation, decreased apoptosis | [13] |

| Biological Assays | Rh1 + ox-LDL | Dose-dependent | Decreased ROS & MDA, Increased SOD activity | [13] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[1][3]

-

CCK-8 Assay: This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt (WST-8). Cells are seeded and treated as described above. CCK-8 reagent is added to each well, and after a 1-4 hour incubation, the absorbance is measured at 450 nm.[2]

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: Treated and untreated cells are harvested and washed with cold PBS. Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot for Apoptosis Markers: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][13]

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with Ginsenoside Rh1, followed by incubation with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.[1]

Protein and mRNA Expression Analysis

-

Western Blotting: As described in the apoptosis assay protocol, this technique is widely used to quantify the expression levels of specific proteins involved in various signaling pathways (e.g., p-ERK, p-Akt, NF-κB).[2][10][13]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using a suitable kit (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for the genes of interest (e.g., MMP1, RhoA, Bax) and a reference gene (e.g., GAPDH, β-actin). The relative mRNA expression is calculated using the 2-ΔΔCt method.[1][2]

Signaling Pathway and Workflow Visualizations

Caption: Apoptotic pathway induced by this compound in A549 lung cancer cells.

Caption: ROS-mediated PI3K/Akt inhibition by G-Rh1 in MCF-7 breast cancer cells.

Caption: Vasoprotective mechanism of G-Rh1 in VECs via the Nrf2/HO-1 pathway.

Caption: General experimental workflow for Western Blot analysis.

References

- 1. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rh1 inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ginsenoside Rh1 inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Ginsenosides 20(S)-protopanaxadiol and Rh2 reduce cell proliferation and increase sub-G1 cells in two cultured intestinal cell lines, Int-407 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Ginsenoside Rh1 on Proliferation, Apoptosis, and Oxidative Stress in Vascular Endothelial Cells by Regulation of the Nuclear Erythroid 2-related Factor-2/Heme Oxygenase-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rh1 Inhibits Angiotensin II-Induced Vascular Smooth Muscle Cell Migration and Proliferation through Suppression of the ROS-Mediated ERK1/2/p90RSK/KLF4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of (20R)-Ginsenoside Rh1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rh1, a protopanaxatriol-type saponin isolated from Panax ginseng, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a metabolite of ginsenoside Rg1, this compound exhibits a range of bioactive properties, including anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivities, focusing on key experimental data, detailed protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay Type | Concentration | Effect | Citation |

| MDA-MB-231 (Breast Cancer) | MTT Assay | 50 µM | <50% reduction in cell viability | [1] |

| MDA-MB-231 (Breast Cancer) | Xenograft Model | 5 mg/kg | Suppression of tumor growth | [1] |

| A549 (Lung Cancer) | MTT Assay | 100 µg/mL | ~40% inhibition of cell proliferation | [2] |

Table 2: Anti-Inflammatory Activity of this compound

| Model | Parameter Measured | Treatment | Result | Citation |

| TNBS-induced colitis in mice | MPO activity, IL-1β, TNF-α, IL-17 expression | Oral administration | Inhibition of inflammatory markers | [3] |

| LPS-stimulated macrophages | NF-κB activation, TNF-α, IL-1β expression | In vitro treatment | Inhibition of inflammatory response | [3] |

Table 3: Neuroprotective Activity of this compound

| Model | Parameter Measured | Treatment | Result | Citation |

| Scopolamine-induced cognitive dysfunction in mice | AChE activity | 20 and 40 µmol/kg, i.p. | Decreased AChE activity in the hippocampus | [4][5] |

| Scopolamine-induced cognitive dysfunction in mice | ChAT activity | 20 and 40 µmol/kg, i.p. | Elevated ChAT activity in the hippocampus | [4][5] |

| Scopolamine-induced cognitive dysfunction in mice | SOD activity | 40 µmol/kg, i.p. | Increased SOD activity in the hippocampus | [4][5] |

| Scopolamine-induced cognitive dysfunction in mice | MDA level | 40 µmol/kg, i.p. | Lowered MDA level in the hippocampus | [4][5] |

Table 4: Cardiovascular-Protective Activity of this compound

| Model | Parameter Measured | Treatment | Result | Citation |

| Isoproterenol-induced cardiotoxicity in rats | CK-MB activity and Troponin T level | Subcutaneous injection | Significant amelioration of myocardial injury markers | [6] |

| Isoproterenol-induced cardiotoxicity in rats | MDA, TNF-α, IL-1β contents | Subcutaneous injection | Partial inhibition of the increase in these markers | [6] |

| Isoproterenol-induced cardiotoxicity in rats | SOD, catalase, and GSH-Px activities | Subcutaneous injection | Partial inhibition of the decrease in these antioxidant enzymes | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the bioactivity screening of this compound.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis: Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity screening.

Caption: General experimental workflow for screening the bioactivity of this compound.

References

- 1. Ginsenoside Rh1 inhibits tumor growth in MDA-MB-231 breast cancer cells via mitochondrial ROS and ER stress-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneuropsychiatry.org [jneuropsychiatry.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Effect of ginsenoside Rh1 on myocardial injury and heart function in isoproterenol-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(20R)-Ginsenoside Rh1: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rh1, a protopanaxatriol-type saponin isolated from Panax ginseng, has emerged as a promising bioactive compound with a diverse pharmacological profile.[1][2][3] As a metabolite of major ginsenosides like Re and Rg1, formed by intestinal microbiota, its systemic absorption underscores its potential for therapeutic applications.[1] Early-stage research has illuminated its significant anti-inflammatory, neuroprotective, and anti-cancer properties, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanisms of action, experimental validation, and associated molecular pathways.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. The primary areas of investigation include its anti-inflammatory, neuroprotective, and anti-cancer activities.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated potent anti-inflammatory and anti-allergic properties in both in vitro and in vivo models.[4][5][6] Its mechanisms of action in this context are multifaceted, involving the inhibition of key inflammatory mediators and the modulation of critical signaling cascades.

A key mechanism is the suppression of the NF-κB signaling pathway.[4][5][7] this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[4][5] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][7] Furthermore, it has been observed to inhibit the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages, an upstream event in the activation of the inflammatory cascade.[8] In models of allergic asthma, this compound was found to suppress inflammation by inhibiting the Akt, MAPK, and NF-κB signaling pathways.[7]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound. Studies have shown its ability to enhance learning and memory, promote nerve cell survival, and protect against neurotoxicity.[9][10][11]

One of the proposed mechanisms for its cognitive-enhancing effects is the upregulation of brain-derived neurotrophic factor (BDNF).[9] In animal models, long-term administration of this compound improved performance in memory-related tasks and increased the survival of cells in the dentate gyrus of the hippocampus.[9]